molecular formula C15H19NO4 B13449384 (3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B13449384
M. Wt: 277.31 g/mol
InChI Key: ZUMGCXBQQOWLQS-LBPRGKRZSA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from a suitable precursor such as a substituted benzene derivative.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or primary amines.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes

    Reduction: Reduced derivatives such as alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. For example, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the Boc-protected amino group can undergo deprotection to reveal a reactive amine.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (3S)-3-{[(methoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid: Contains a methoxycarbonyl protecting group instead of Boc, affecting its reactivity and stability.

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-6-9-4-5-10(13(17)18)8-11(9)12/h4-5,8,12H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ZUMGCXBQQOWLQS-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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